Endothelin-A Receptor Affinity: Comparable to Sulfisoxazole but 400‑Fold Weaker than BMS-193884, Defining a Distinct Potency Tier for Tool-Compound Applications
The target compound exhibits an IC₅₀ of 620 nM for the human endothelin-A (ETA) receptor in TE 671 cell membrane preparations [1]. This value is essentially equipotent to sulfisoxazole (IC₅₀ = 600 nM for ETA ) but is approximately 440‑fold less potent than the advanced biphenylsulfonamide BMS‑193884 (Ki = 1.4 nM for human ETA ). On the rat ETA receptor, the target compound's Ki is 8,000 nM [1], whereas sulfisoxazole has a reported Ki of 13,465 nM [2], indicating a modest ~1.7‑fold affinity advantage for the brominated analog. This potency tier—low-micromolar to high-nanomolar ETA affinity—places the target compound in a distinct utility class: it is appropriate as a reference ligand for moderate-affinity binding studies or as a synthetic precursor, but is not a development candidate for therapeutic ETA blockade.
| Evidence Dimension | Human ETA receptor binding affinity (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 620 nM (human ETA, TE 671 membranes); Ki = 8,000 nM (rat ETA, A10 aortic smooth muscle membranes) |
| Comparator Or Baseline | Sulfisoxazole: IC₅₀ = 600 nM (human ETA); Ki = 13,465 nM (rat ETA). BMS-193884: Ki = 1.4 nM (human ETA). |
| Quantified Difference | Target vs. sulfisoxazole: ~1.03‑fold difference in human ETA IC₅₀; ~1.7‑fold advantage in rat ETA Ki. Target vs. BMS‑193884: ~440‑fold weaker human ETA affinity. |
| Conditions | Human ETA: TE 671 cell membranes, radioligand binding ([¹²⁵I]ET‑1). Rat ETA: A10 thoracic aorta smooth muscle membranes, radioligand binding. |
Why This Matters
For procurement decisions, this compound is not a substitute for high-potency ETA antagonists such as BMS‑193884 or BMS‑182874; it is instead a moderate-affinity probe best suited for mechanistic studies where sub-micromolar ETA engagement is sufficient or for use as a synthetic building block.
- [1] BindingDB BDBM50068725. IC₅₀ (human ETA): 620 nM (Bioorg. Med. Chem. Lett. 1996, 6, 2393–2398). Ki (rat ETA): 8,000 nM (J. Med. Chem. 1998, 41, 5198–5218). View Source
- [2] Guide to Immunopharmacology. Sulfisoxazole Ligand Activity: pKi = 4.87 (Ki = 13,465 nM) for ETA, DrugMatrix in vitro pharmacology data. View Source
